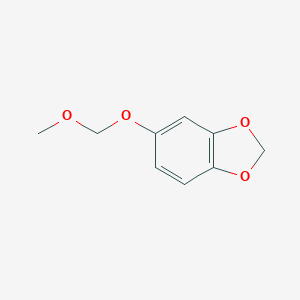

1,3-Benzodioxole, 5-(methoxymethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

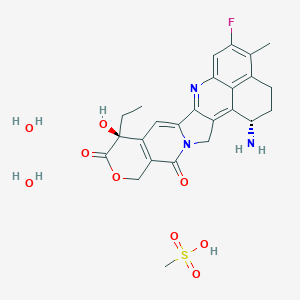

“1,3-Benzodioxole, 5-(methoxymethoxy)-” is an organic compound with the molecular formula C9H10O4 . It is a derivative of 1,3-Benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Molecular Structure Analysis

The molecular structure of “1,3-Benzodioxole, 5-(methoxymethoxy)-” consists of a 1,3-Benzodioxole core with a methoxymethoxy group attached at the 5-position . The molecular weight of this compound is 182.17 .Physical And Chemical Properties Analysis

The predicted boiling point of “1,3-Benzodioxole, 5-(methoxymethoxy)-” is 260.6±28.0 °C, and its predicted density is 1.235±0.06 g/cm3 .Scientific Research Applications

Synthetic Analogs and Chemical Reactions

1,3-Benzodioxoles, including variants such as 5-(methoxymethoxy)-, serve as critical intermediates and analogs in the synthesis of various chemical compounds. For instance, they are involved in the recyclization into derivatives of 5-(2-hydroxyphenyl)isoxazoles when reacted with hydroxylamine, showcasing their utility in creating flavone analogs with potential pharmacological applications (Aitmambetov et al., 2005).

Natural Product Synthesis and Antiplatelat Activities

5-[2'-(3"-Hydroxy-5"-methoxyphenyl)-ethyl]-1,3-benzodioxole, derived from the stems of Dendrobium densifiorum, exemplifies the application of 1,3-benzodioxole derivatives in the synthesis of natural products, with some derivatives displaying significant anti-platelet aggregation activity (Fan et al., 2001).

Photopolymerization Initiators

A derivative of 1,3-benzodioxole, specifically designed as a photoinitiator for free radical polymerization, demonstrates the compound's versatility in materials science. Upon irradiation, it releases a compound capable of initiating polymerization, highlighting its potential in developing new polymeric materials (Kumbaraci et al., 2012).

Anticancer, DNA Binding, and Antibacterial Agents

1,3-Benzodioxole derivatives have been synthesized and evaluated for their anticancer, DNA binding, and antibacterial activities. These studies underline the compound's significant biomedical applications, where specific derivatives outperform standard reference compounds in anticancer and antibacterial efficacy (Gupta et al., 2016).

Antitumor Activities

The synthesis and evaluation of 1,3-benzodioxole derivatives for in vitro antitumor activity against human tumor cell lines demonstrate their potential as therapeutic agents. Certain derivatives have shown promise in inhibiting tumor growth, indicating the role of 1,3-benzodioxole derivatives in developing new anticancer treatments (Micale et al., 2002).

properties

IUPAC Name |

5-(methoxymethoxy)-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-5-11-7-2-3-8-9(4-7)13-6-12-8/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPABMZXQPPGMAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443357 |

Source

|

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole, 5-(methoxymethoxy)- | |

CAS RN |

111726-43-3 |

Source

|

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)